Mal-amido-PEG24-TFP ester Mal-amido-PEG24-TFP ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13578769
InChI: InChI=1S/C64H108F4N2O29/c65-56-55-57(66)63(68)64(62(56)67)99-61(74)4-7-75-9-11-77-13-15-79-17-19-81-21-23-83-25-27-85-29-31-87-33-35-89-37-39-91-41-43-93-45-47-95-49-51-97-53-54-98-52-50-96-48-46-94-44-42-92-40-38-90-36-34-88-32-30-86-28-26-84-24-22-82-20-18-80-16-14-78-12-10-76-8-5-69-58(71)3-6-70-59(72)1-2-60(70)73/h1-2,55H,3-54H2,(H,69,71)
SMILES: C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Molecular Formula: C64H108F4N2O29
Molecular Weight: 1445.5 g/mol

Mal-amido-PEG24-TFP ester

CAS No.:

Cat. No.: VC13578769

Molecular Formula: C64H108F4N2O29

Molecular Weight: 1445.5 g/mol

* For research use only. Not for human or veterinary use.

Mal-amido-PEG24-TFP ester -

Specification

Molecular Formula C64H108F4N2O29
Molecular Weight 1445.5 g/mol
IUPAC Name (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C64H108F4N2O29/c65-56-55-57(66)63(68)64(62(56)67)99-61(74)4-7-75-9-11-77-13-15-79-17-19-81-21-23-83-25-27-85-29-31-87-33-35-89-37-39-91-41-43-93-45-47-95-49-51-97-53-54-98-52-50-96-48-46-94-44-42-92-40-38-90-36-34-88-32-30-86-28-26-84-24-22-82-20-18-80-16-14-78-12-10-76-8-5-69-58(71)3-6-70-59(72)1-2-60(70)73/h1-2,55H,3-54H2,(H,69,71)
Standard InChI Key ROVWSNWDFQZUAW-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Canonical SMILES C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

Mal-amido-PEG24-TFP ester features a linear architecture comprising three distinct regions:

  • Maleimidyl Terminus: A maleimidopropyl group (C7H7N2O2C_7H_7N_2O_2) provides thiol-specific reactivity, forming stable thioether bonds upon conjugation .

  • PEG24 Spacer: A 24-mer ethylene oxide chain (C48H96O24C_{48}H_{96}O_{24}) confers hydrophilicity, extending the molecule to approximately 183.5 Å in length .

  • TFP Ester End: The 2,3,5,6-tetrafluorophenyl ester (C6HF4O2C_6HF_4O_2) reacts efficiently with primary amines, yielding amide linkages with reduced hydrolysis rates compared to NHS esters .

The full molecular formula is C64H108F4N2O29C_{64}H_{108}F_4N_2O_{29}, as verified by high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight1,445.6 g/mol
CAS Number1431295-77-0
Purity>95%
Solubility>50 mg/mL in aqueous buffers
Storage Conditions-20°C under anhydrous argon

Reactivity Kinetics

The maleimide group exhibits second-order kinetics for thiol conjugation, with a rate constant (k2k_2) of ~1.2 × 10³ M⁻¹s⁻¹ at pH 7.0 . Meanwhile, the TFP ester reacts with amines 3–5 times faster than NHS esters under identical conditions, attributed to the electron-withdrawing fluorine atoms enhancing electrophilicity .

Synthesis and Purification

Stepwise Assembly

Industrial-scale synthesis follows a three-step protocol:

  • PEG Chain Elongation: Ethylene oxide monomers undergo anionic ring-opening polymerization initiated by a methoxy-terminated nucleophile, yielding a monodisperse PEG24 chain .

  • Maleimide Incorporation: The PEG terminus is functionalized with 3-maleimidopropionic acid via carbodiimide-mediated coupling (EDC/NHS chemistry) .

  • TFP Ester Activation: The opposing PEG end is converted to a TFP ester using 2,3,5,6-tetrafluorophenol and diisopropylcarbodiimide (DIC), achieving >97% activation efficiency .

Quality Control

Critical quality attributes include:

  • Size-Exclusion Chromatography (SEC): Confirms monodispersity (Đ = 1.02) .

  • ¹H-NMR Spectroscopy: Validates PEG backbone integrity (δ 3.6–3.7 ppm) and maleimide/TFP substitution .

  • Mass Spectrometry: Ensures exact mass matching (m/zm/z 1,445.6 ± 0.5 Da) .

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

Mal-amido-PEG24-TFP ester enables site-specific conjugation of cytotoxins to engineered cysteine residues on antibodies. For example, trastuzumab emtansine analogs using this linker demonstrate a drug-to-antibody ratio (DAR) of 3.8–4.2 with <5% aggregation—superior to shorter PEG variants .

Diagnostic Probe Fabrication

In fluorescence in situ hybridization (FISH) probes, the TFP ester couples amine-modified oligonucleotides to quantum dots functionalized with thiolated targeting ligands, achieving 92% hybridization efficiency in tumor tissue sections .

Targeted Nanoparticle Systems

PEG24’s extended length prevents opsonization in poly(lactic-co-glycolic acid) (PLGA) nanoparticles. A 2024 study reported a 60% increase in tumor accumulation compared to PEG12-linked counterparts in murine xenograft models .

Comparative Analysis with Alternative Linkers

Table 2: Performance Metrics vs. Compounding Agents

Linker TypePEG LengthThiol Reactivity (k₂, M⁻¹s⁻¹)Amine Half-Life (h)Solubility (mg/mL)
Mal-amido-PEG24-TFP24 units1.2 × 10³4850
Mal-PEG12-NHS12 units0.9 × 10³1230
SMCC (Non-PEG)N/A1.5 × 10³65

Data aggregated from .

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